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MAGE-10 (254-262) -

MAGE-10 (254-262)

Catalog Number: EVT-243591
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Molecular Weight:
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Product Introduction

Description
Melanoma-associated antigen 10; MAGE-10
Overview

MAGE-10 (254-262) is a peptide derived from the MAGE-A10 protein, which belongs to the family of cancer/testis antigens. These antigens are typically expressed in various tumors but are absent in normal tissues, except for the testis. MAGE-10 (254-262) has been identified as a significant target for immunotherapy, particularly in melanoma and other cancers, due to its ability to elicit strong cytotoxic T lymphocyte responses. This peptide is presented by major histocompatibility complex class I molecules, specifically HLA-A2, making it a candidate for therapeutic vaccines aimed at enhancing anti-tumor immunity .

Source and Classification

MAGE-10 is classified under cancer/testis antigens, which are proteins that can provoke immune responses due to their restricted expression pattern. The MAGE family includes several members (e.g., MAGE-A1, MAGE-A3, MAGE-A4), with MAGE-A10 being one of the less studied but promising candidates for cancer immunotherapy. Research indicates that MAGE-10 (254-262) plays a critical role in the recognition of tumor cells by T cells, particularly in melanoma cases .

Synthesis Analysis

Methods and Technical Details

The synthesis of MAGE-10 (254-262) involves solid-phase peptide synthesis techniques, which allow for the precise assembly of amino acid sequences. The peptide is typically synthesized using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, where amino acids are sequentially added to a resin-bound growing peptide chain. Following synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC). Characterization of the synthesized peptide is performed using mass spectrometry and analytical HPLC to confirm its identity and purity .

Molecular Structure Analysis

Structure and Data

MAGE-10 (254-262) has a specific amino acid sequence that allows it to bind effectively to HLA-A2 molecules. The molecular structure of this peptide can be represented as follows:

Sequence Ala Gly Gly Val Gly Leu Gly Glu Lys\text{Sequence }\text{Ala Gly Gly Val Gly Leu Gly Glu Lys}

This sequence enables it to fit into the binding groove of HLA-A2, facilitating T cell receptor recognition. Structural studies often utilize techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate the three-dimensional conformation of the peptide-HLA complex .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical interaction involving MAGE-10 (254-262) occurs during its binding to HLA-A2 molecules on the surface of antigen-presenting cells. This interaction is crucial for T cell activation. The peptide binds through hydrogen bonds and hydrophobic interactions within the HLA binding pocket. Studies have shown that modifications in the peptide sequence can significantly affect its binding affinity and subsequent T cell activation .

Mechanism of Action

Process and Data

The mechanism of action for MAGE-10 (254-262) involves several key steps:

  1. Presentation: After synthesis in tumor cells, MAGE-10 is processed by proteasomes into smaller peptides.
  2. Binding: These peptides are transported into the endoplasmic reticulum where they bind to HLA-A2 molecules.
  3. Recognition: The peptide-HLA complex is then transported to the cell surface where it can be recognized by CD8+ cytotoxic T lymphocytes.
  4. Activation: Upon recognition, T cells become activated, proliferating and exerting cytotoxic effects on tumor cells presenting the same antigen.

This process highlights the importance of MAGE-10 in eliciting an immune response against tumors expressing this antigen .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

MAGE-10 (254-262) exhibits several notable physical and chemical properties:

These properties are essential for ensuring effective delivery and presentation in therapeutic applications .

Applications

Scientific Uses

MAGE-10 (254-262) has significant potential in various scientific applications:

  1. Cancer Immunotherapy: As a target for vaccine development aimed at enhancing anti-tumor responses in melanoma and potentially other cancers.
  2. Diagnostic Tools: Utilized in assays to detect T cell responses against tumors expressing MAGE antigens.
  3. Research Tool: Employed in studies investigating T cell receptor specificity and immune evasion mechanisms by tumors.

The ongoing research into MAGE antigens continues to reveal their potential as critical components in cancer treatment strategies .

Molecular Characterization of MAGE-A10 (254–262)

Genomic Context and Epitope Localization Within the MAGE-A10 Protein

MAGE-A10 (254–262) is a human leukocyte antigen (HLA)-A2-restricted nonapeptide (sequence: GLYDGMEHL) derived from residues 254–262 of the melanoma-associated antigen A10 (MAGE-A10) protein. The MAGE-A10 gene resides on chromosome Xq28 within the MAGE-A gene cluster, which comprises 12 closely related genes (MAGE-A1 to MAGE-A12) [5] [10]. This genomic region is characterized by tandemly arranged genes sharing high sequence homology, likely resulting from gene duplication events. The epitope spans the C-terminal region of the MAGE-A10 protein, which contains a conserved MAGE homology domain (MHD) shared across the MAGE superfamily [9].

The MAGE-A10 protein is predominantly localized in the nucleus of cancer cells, distinguishing it from other MAGE-A family members like MAGE-A1 and MAGE-A3, which exhibit cytoplasmic expression [10]. This nuclear localization may influence its processing and presentation via the major histocompatibility complex (MHC) class I pathway. Proteasomal cleavage of full-length MAGE-A10 generates the 254–262 fragment, which is transported into the endoplasmic reticulum for loading onto HLA-A*02:01 molecules [1] [5].

Table 1: Genomic and Structural Features of MAGE-A10 (254–262)

PropertyDetail
Parent GeneMAGE-A10 (Xq28)
Epitope SequenceGLYDGMEHL
HLA RestrictionHLA-A*02:01
Protein DomainC-terminal to MAGE homology domain (MHD)
Cellular LocalizationNuclear (in tumor cells)
Processing MechanismProteasomal cleavage → TAP transport → HLA-A2 loading

Sequence Homology Across MAGE Family Members and Phylogenetic Conservation

The MAGE-A10 (254–262) epitope exhibits partial homology with other MAGE-A family members, particularly at the N-terminal glycine-leucine-tyrosine (GLY) motif. However, its C-terminal half (DGMEHL) shows significant divergence:

  • MAGE-A4: GLYDGMEHV (77.8% homology)
  • MAGE-A3: GLYDGMEGA (55.6% homology)
  • MAGE-A1: GLYDGMEHV (77.8% homology) [1] [10]

This variability arises from sequence polymorphisms in exon 3 of MAGE-A genes, which encodes the epitope region. Phylogenetic analysis indicates that MAGE-A10 diverged early from ancestral MAGE-A genes, resulting in unique C-terminal residues critical for T-cell receptor (TCR) recognition [6] [10]. Despite low conservation in non-primate mammals, the epitope is 100% conserved in humans and great apes, suggesting evolutionary pressure to maintain its structural role in the MAGE-A10 protein [5].

Notably, TCRs specific for MAGE-A10 (254–262) show minimal cross-reactivity with other MAGE-A peptides due to C-terminal heterogeneity. For example, residue H262 (histidine) is unique to MAGE-A10, while MAGE-A4 carries valine (V262) [8]. This specificity is exploited in targeted immunotherapies to minimize off-target effects.

Table 2: Sequence Homology of MAGE-A10 (254–262) Across MAGE Family

MAGE Family MemberEpitope Sequence (254–262)Homology (%)Divergent Residues
MAGE-A10GLYDGMEHL100-
MAGE-A4GLYDGMEHV77.8L262V
MAGE-A1GLYDGMEHV77.8L262V
MAGE-A3GLYDGMEGA55.6E261A, L262A
MAGE-A12GLYDGMEHI88.9L262I

Post-Translational Modifications Influencing Antigen Presentation

Post-translational modifications (PTMs) critically modulate the immunogenicity and presentation efficiency of MAGE-A10 (254–262):

  • Phosphorylation: Serine/threonine residues adjacent to the epitope (e.g., S250, T256) may undergo phosphorylation, altering proteasomal processing kinetics. Phosphomimetic studies show 30–40% reduced epitope generation due to impaired proteasomal cleavage [7] [10].
  • Carbamylation (Homocitrullination): Lysine residues (e.g., K255) can undergo carbamylation to form homocitrulline (Hcit) in tumor microenvironments. Homocitrullinated peptides exhibit enhanced HLA-A2 binding affinity (IC50 reduced from 120 nM to 28 nM) and stimulate distinct high-avidity CD8+ T-cell clones [7].
  • Ubiquitination: Lysine residues (K248, K253) near the epitope serve as ubiquitin attachment sites. Mutational studies indicate that K253 ubiquitination increases epitope generation by 2.5-fold by directing efficient proteasomal degradation [4].

These PTMs create structurally altered peptide variants that may evade natural immune recognition but serve as targets for engineered T-cell therapies. For instance, homocitrullinated MAGE-A10 peptides induce CD8+ T-cell responses capable of lysing carbamylated tumor cells in vitro [7].

Properties

Product Name

MAGE-10 (254-262)

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